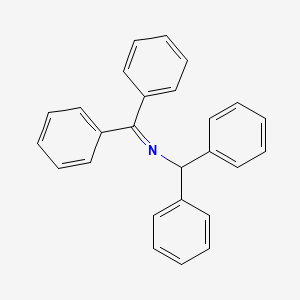
Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- is an organic compound with the molecular formula C20H17N It is characterized by the presence of a benzenemethanamine core with a diphenylmethylene and an alpha-phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- typically involves the reaction of benzenemethanamine with benzaldehyde derivatives under specific conditions. One common method includes the condensation reaction between benzenemethanamine and benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanamine derivatives with altered substituents.
Scientific Research Applications
Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or therapeutic research.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound has a similar benzenemethanamine core but with dimethyl substituents instead of diphenylmethylene and alpha-phenyl groups.
Benzenemethanamine, N-methyl-: Another related compound with a methyl substituent on the benzenemethanamine core.
Uniqueness
Benzenemethanamine, N-(diphenylmethylene)-alpha-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5350-59-4 |
|---|---|
Molecular Formula |
C26H21N |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzhydryl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C26H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H |
InChI Key |
SMRJHVJMMYECFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















